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Compound of Interest

Compound Name: 7-Hydroxy-4-methyl-1-indanone

Cat. No.: B1367055 Get Quote

This guide provides an in-depth analysis of the expected spectroscopic signature of 7-
Hydroxy-4-methyl-1-indanone (CAS No: 67901-82-0). As experimental spectra for this

specific compound are not widely available in public databases, this document serves as a

predictive guide for researchers, scientists, and drug development professionals. By leveraging

foundational spectroscopic principles and comparative data from the parent compound, 1-

indanone, and other substituted analogs, we will construct a detailed and scientifically

grounded forecast of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. This approach emphasizes the causal relationships between

molecular structure and spectral output, providing a robust framework for the identification and

characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview
7-Hydroxy-4-methyl-1-indanone is a bicyclic aromatic ketone. Its structure comprises a

benzene ring fused to a five-membered ring containing a ketone and two saturated carbons.

The aromatic ring is substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group. This

specific arrangement of functional groups and substituents dictates a unique spectroscopic

fingerprint, which we will explore in detail.

Caption: Molecular structure of 7-Hydroxy-4-methyl-1-indanone.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show distinct signals for the aliphatic, aromatic,

methyl, and hydroxyl protons. The chemical shifts are influenced by the electron-donating

hydroxyl group and the weakly electron-donating methyl group, as well as the electron-

withdrawing ketone.[1][2]

Table 1: Predicted ¹H NMR Data for 7-Hydroxy-4-methyl-1-indanone (in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 10.0 - 11.0 s (broad) 1H 7-OH

Phenolic protons

are typically

broad and

downfield;

position is

concentration-

dependent.

~ 7.0 - 7.2 d 1H H-5

Aromatic proton

ortho to the

methyl group.

~ 6.8 - 7.0 d 1H H-6

Aromatic proton

para to the

methyl group and

meta to the

hydroxyl group.

~ 3.0 - 3.2 t 2H H-3

Aliphatic protons

β to the carbonyl

group. Expected

to be a triplet due

to coupling with

H-2.

~ 2.6 - 2.8 t 2H H-2

Aliphatic protons

α to the carbonyl

group. Expected

to be a triplet due

to coupling with

H-3.

~ 2.3 - 2.5 s 3H 4-CH₃

Aromatic methyl

protons typically

appear in this

region.
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Rationale for Predictions: The predictions are based on standard chemical shift values with

adjustments for substituent effects.[3][4]

Aromatic Protons (H-5, H-6): The electron-donating hydroxyl group at C-7 will cause an

upfield shift (to lower ppm) for the ortho (H-6) and para protons, while the methyl group at C-

4 will also contribute a smaller upfield shift to its ortho (H-5) and para (H-6) protons. The

combined effect places these protons in the specified range.

Aliphatic Protons (H-2, H-3): Data for the parent 1-indanone shows protons at C-2 (~2.68

ppm) and C-3 (~3.13 ppm).[5] These values are expected to be largely unperturbed in the 7-

hydroxy-4-methyl derivative as the substituents are distant. The protons at C-2 are adjacent

to the electron-withdrawing carbonyl group, hence they are slightly downfield compared to

typical aliphatic protons.

Methyl Protons (4-CH₃): The signal for a methyl group attached to a benzene ring is

characteristically found around 2.3-2.5 ppm.

Hydroxyl Proton (7-OH): The chemical shift of a phenolic proton is highly variable and

depends on solvent, concentration, and temperature. It is expected to be a broad singlet due

to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for 7-Hydroxy-4-methyl-1-indanone (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment Rationale

~ 205 - 208 C-1 (C=O)
Carbonyl carbon of a five-

membered ring ketone.

~ 155 - 160 C-7

Aromatic carbon bearing the -

OH group, significantly

deshielded.

~ 140 - 145 C-3a
Quaternary aromatic carbon at

the ring junction.

~ 135 - 140 C-4
Aromatic carbon bearing the -

CH₃ group.

~ 130 - 135 C-7a

Quaternary aromatic carbon at

the ring junction, adjacent to

the carbonyl.

~ 125 - 130 C-5 Aromatic CH carbon.

~ 115 - 120 C-6
Aromatic CH carbon, shielded

by the ortho -OH group.

~ 36 - 38 C-2
Aliphatic CH₂ carbon α to the

carbonyl.

~ 25 - 28 C-3
Aliphatic CH₂ carbon β to the

carbonyl.

~ 18 - 22 4-CH₃ Aromatic methyl carbon.

Rationale for Predictions: The predicted shifts are based on data for 1-indanone and known

substituent chemical shift (SCS) effects.[5]

Carbonyl Carbon (C-1): The carbonyl carbon of 1-indanone is observed around 207 ppm.

This is not expected to change significantly.

Aromatic Carbons: The hydroxyl group strongly deshields the carbon it is attached to (C-7)

and shields the ortho (C-6, C-7a) and para (C-4) carbons. The methyl group causes a
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smaller deshielding effect at its point of attachment (C-4) and minor shielding at the ortho

and para positions. The final predicted shifts are a composite of these effects.

Aliphatic Carbons: The aliphatic carbons (C-2, C-3) and the methyl carbon (4-CH₃) are

predicted based on values from similar substituted indanones.[6][7]

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes molecular vibrations.

Table 3: Predicted IR Absorption Bands for 7-Hydroxy-4-methyl-1-indanone (KBr Pellet)
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Wavenumber
(cm⁻¹)

Intensity Vibration Rationale

3400 - 3200 Strong, Broad O-H stretch

Characteristic of a

hydrogen-bonded

phenolic hydroxyl

group.

3100 - 3000 Medium Aromatic C-H stretch
Typical for C-H bonds

on a benzene ring.

2960 - 2850 Medium Aliphatic C-H stretch
From the CH₂ and

CH₃ groups.

~ 1690 - 1705 Strong C=O stretch

The carbonyl of 1-

indanone is at ~1710

cm⁻¹.[8] Conjugation

with the aromatic ring

lowers this frequency.

The electron-donating

-OH group may

slightly lower it further.

[9][10]

~ 1600, ~1470 Medium-Strong C=C stretch
Aromatic ring skeletal

vibrations.

~ 1250 Strong C-O stretch
Phenolic C-O

stretching vibration.

Rationale for Predictions: The key diagnostic peaks are the broad O-H stretch, the strong

carbonyl (C=O) stretch, and the aromatic C=C stretches. The position of the carbonyl

absorption is particularly informative. In a simple aliphatic ketone, this band is around 1715

cm⁻¹. In 7-Hydroxy-4-methyl-1-indanone, the carbonyl group is conjugated with the aromatic

ring, which delocalizes the pi electrons and weakens the C=O bond, lowering its stretching

frequency to below 1700 cm⁻¹.[11]

Part 3: Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, allowing for the determination of the molecular weight and structural

features. Electron Ionization (EI) is a common technique that causes predictable fragmentation.

[12][13]

Molecular Ion (M⁺): The molecular formula is C₁₀H₁₀O₂. The exact mass is 162.0681 g/mol .

The mass spectrum should show a strong molecular ion peak at m/z = 162.

Predicted Fragmentation Pattern: Fragmentation is the process where the unstable

molecular ion breaks down into smaller, charged fragments and neutral radicals.[14][15][16]

[M]⁺˙
m/z = 162

[M-CO]⁺˙
m/z = 134- CO

[M-CH₃]⁺
m/z = 147

- •CH₃

[M-C₂H₄]⁺˙
m/z = 134

- C₂H₄ (RDA)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 7-Hydroxy-4-methyl-1-indanone.

Table 4: Predicted Major Fragments in the EI Mass Spectrum
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m/z Proposed Fragment Rationale

162 [C₁₀H₁₀O₂]⁺˙ Molecular Ion (M⁺˙)

147 [M - CH₃]⁺
Loss of a methyl radical from

the molecular ion.

134 [M - CO]⁺˙

Loss of a neutral carbon

monoxide molecule,

characteristic of ketones.

134 [M - C₂H₄]⁺˙

Retro-Diels-Alder (RDA) type

fragmentation with loss of

ethene from the five-

membered ring.

Rationale for Predictions: The fragmentation of cyclic ketones often involves characteristic

losses.[17]

Loss of CO (m/z 134): Alpha-cleavage followed by the loss of carbon monoxide is a very

common fragmentation pathway for ketones.

Loss of Methyl Radical (m/z 147): Cleavage of the methyl group from the aromatic ring would

result in a stable benzylic-type cation.

Loss of Ethene (m/z 134): The five-membered ring can undergo a retro-Diels-Alder (RDA)

type cleavage, expelling a neutral ethene molecule.

Part 4: Experimental Protocols
The following are standardized, field-proven protocols for the acquisition of spectroscopic data

for a solid organic compound like 7-Hydroxy-4-methyl-1-indanone.

NMR Spectroscopy Protocol
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Sample Preparation

Data Acquisition (400 MHz Spectrometer)

Data Processing

Weigh 5-10 mg of sample

Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃)

Add internal standard (TMS)

Transfer to 5 mm NMR tube

Insert sample and lock on solvent signal

Shim magnet for homogeneity

Acquire ¹H spectrum (16 scans)

Acquire ¹³C spectrum (1024 scans, proton-decoupled)

Apply Fourier Transform

Phase correct spectra

Calibrate ¹H to TMS (0.00 ppm) Calibrate ¹³C to solvent signal (CDCl₃: 77.16 ppm)

Integrate ¹H signals

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and processing.
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Sample Preparation: Accurately weigh 5-10 mg of 7-Hydroxy-4-methyl-1-indanone and

dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

Acetone-d₆, DMSO-d₆) in a clean vial. Tetramethylsilane (TMS) should be used as an

internal reference for chemical shift calibration (δ = 0.00 ppm).[18][19] Transfer the solution

to a 5 mm NMR tube.

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to

the deuterium signal of the solvent. Optimize the magnetic field homogeneity (shimming) to

obtain sharp, symmetrical peaks.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

Typically, 16 to 64 scans are sufficient for a sample of this concentration on a 400 MHz or

higher instrument.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence to ensure each unique carbon appears as a singlet. A greater number of scans

(e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of

the ¹³C nucleus.[20][21][22]

Processing: Apply Fourier transformation to the raw data (FID). Manually phase the spectra

to ensure all peaks are in the positive absorption mode. Calibrate the ¹H spectrum to the

TMS signal at 0.00 ppm and the ¹³C spectrum to the residual solvent peak. Integrate the

peaks in the ¹H spectrum.

FTIR Spectroscopy Protocol (KBr Pellet Method)
Material Preparation: Use spectroscopy-grade potassium bromide (KBr), dried in an oven at

~110°C for several hours and stored in a desiccator to eliminate moisture, which has strong

IR absorptions.[23][24]

Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of 7-Hydroxy-4-methyl-1-
indanone to a very fine powder.

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly

mix with the sample powder until the mixture is homogeneous.[25][26]
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Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die under a hydraulic

press and apply a pressure of 8-10 metric tons for 1-2 minutes. A vacuum is often applied to

the die during pressing to remove trapped air and moisture.

Data Acquisition: Carefully remove the resulting transparent or translucent KBr pellet from

the die and place it in the sample holder of the FTIR spectrometer.[5][27] Record a

background spectrum first, then record the sample spectrum (typically 16-32 scans at a

resolution of 4 cm⁻¹). The instrument software will automatically ratio the sample spectrum

against the background.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer's ion source, typically using a direct insertion probe. The probe is heated to

volatilize the sample into the gas phase.

Ionization: The gaseous sample molecules are bombarded by a beam of high-energy

electrons (typically 70 eV). This process ejects an electron from the molecule, creating a

positively charged molecular ion (M⁺˙).[12][28]

Fragmentation: The excess energy imparted during ionization causes the molecular ions to

fragment into smaller, characteristic ions.[14]

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a

mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their

mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum that

plots relative intensity versus m/z.[29]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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